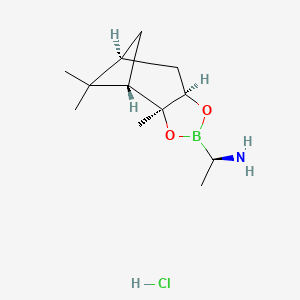![molecular formula C15H24N2O B3167386 2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline CAS No. 919036-85-4](/img/structure/B3167386.png)
2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline
Descripción general
Descripción
“2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline” is a chemical compound that is used in scientific research . It is also known by its CAS Number: 919036-85-4.
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula is C15H22N2O2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of pharmaceuticals, as a ligand for affinity chromatography, and as a probe for the study of membrane proteins. It has also been used in the synthesis of peptides, polymers, and other organic compounds.
Mecanismo De Acción
2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline is an aniline derivative and is known to act as an agonist of the muscarinic acetylcholine receptor. It has been shown to bind to the receptor and activate it, leading to changes in the cell's physiology. This can result in a variety of effects, including changes in the cell's membrane potential, calcium levels, and the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, and to increase the release of neurotransmitters, such as dopamine and serotonin. It has also been shown to increase the expression of certain genes, such as those involved in cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in water, making it easy to use in a variety of experiments. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. The main limitation of this compound is that it can be toxic in high concentrations, so it must be used cautiously in experiments.
Direcciones Futuras
There are several potential future directions for 2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline research. One potential direction is to explore the potential of this compound as a therapeutic agent. It could be used to treat diseases such as Alzheimer’s and Parkinson’s, as well as other neurological disorders. Additionally, further research could be done into the mechanism of action of this compound and its effects on the muscarinic acetylcholine receptor. Another potential direction is to explore the potential of this compound as a diagnostic tool. It could be used to detect the presence of certain diseases or conditions, or to monitor the progress of treatments. Finally, further research could be done into the synthesis of this compound and other related compounds, in order to develop more efficient and cost-effective methods of synthesis.
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-13(2)11-17(10-12)7-8-18-15-6-4-3-5-14(15)16/h3-6,12-13H,7-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGPXJNBIQKAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=CC=C2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3167308.png)
![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)

![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B3167344.png)
![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)
![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)
![2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B3167363.png)


![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)


